molecular formula C8H10FNO2S B15050423 (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Cat. No.: B15050423
M. Wt: 203.24 g/mol
InChI Key: VKCCRKHEQBZTDZ-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine: is an organic compound with the molecular formula C8H10FNO2S and a molecular weight of 203.23 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and an amine group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or can be used.

    Reduction: Reagents like with a or .

    Substitution: Reagents such as (e.g., amines, thiols) under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the nitro group would yield the corresponding amine.

Scientific Research Applications

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act on mitogen-activated protein kinase 8 , influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

(2-fluoro-4-methylsulfonylphenyl)methanamine

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3

InChI Key

VKCCRKHEQBZTDZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CN)F

Origin of Product

United States

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